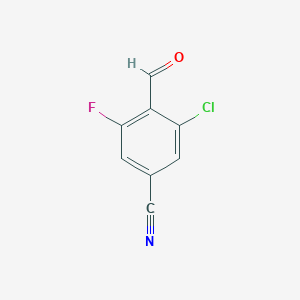
3-Chloro-5-fluoro-4-formylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-fluoro-4-formylbenzonitrile is an organic chemical compound with the molecular formula C8H3ClFNO and a molecular weight of 183.57 g/mol . This compound is known for its complex structure and is widely used in the fields of chemistry and biochemistry due to its potent biological properties and synthetic versatility.
准备方法
The synthesis of 3-Chloro-5-fluoro-4-formylbenzonitrile typically involves the reaction of 3-bromo-5-fluorobenzonitrile with isopropylmagnesium chloride (iPrMgCl) in dry tetrahydrofuran (THF) at low temperatures. The mixture is then treated with dry dimethylformamide (DMF) and allowed to react for several hours. The resulting product is isolated and purified through a series of extractions and drying steps .
Reaction Conditions:
Starting Material: 3-bromo-5-fluorobenzonitrile
Reagent: Isopropylmagnesium chloride (iPrMgCl)
Solvent: Dry tetrahydrofuran (THF)
Temperature: 0°C initially, then ambient temperature
Additional Reagent: Dry dimethylformamide (DMF)
Purification: Extraction with ethyl ether (Et2O), washing with saturated sodium chloride (NaCl), and drying over magnesium sulfate (MgSO4) and activated carbon
化学反应分析
3-Chloro-5-fluoro-4-formylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles such as amines or alkoxides
Major Products:
Oxidation: 3-Chloro-5-fluoro-4-carboxybenzonitrile
Reduction: 3-Chloro-5-fluoro-4-formylbenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-Chloro-5-fluoro-4-formylbenzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biochemistry: The compound’s biological properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-5-fluoro-4-formylbenzonitrile involves its interaction with various molecular targets and pathways. The compound’s formyl and nitrile groups can participate in covalent bonding with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. Additionally, the electron-withdrawing effects of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets .
相似化合物的比较
3-Chloro-5-fluoro-4-formylbenzonitrile can be compared with other similar compounds, such as:
3-Fluoro-5-formylbenzonitrile: Similar structure but lacks the chlorine atom, which may result in different reactivity and biological properties.
4-Formylbenzonitrile: Lacks both chlorine and fluorine atoms, leading to significantly different chemical behavior and applications.
3-Chloro-4-fluoro-5-formylbenzonitrile: A positional isomer with different substitution patterns on the aromatic ring, affecting its chemical and biological properties.
Uniqueness: The presence of both chlorine and fluorine atoms in this compound imparts unique electronic and steric effects, making it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C8H3ClFNO |
|---|---|
分子量 |
183.56 g/mol |
IUPAC 名称 |
3-chloro-5-fluoro-4-formylbenzonitrile |
InChI |
InChI=1S/C8H3ClFNO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H |
InChI 键 |
QMDMPBZTZRMISO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)
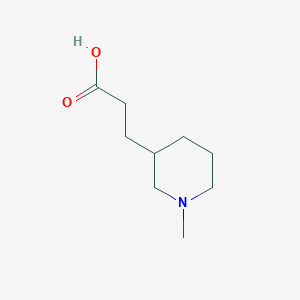
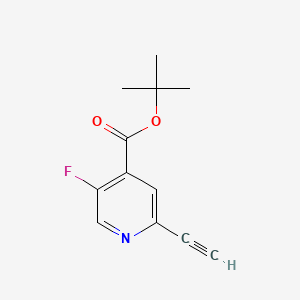
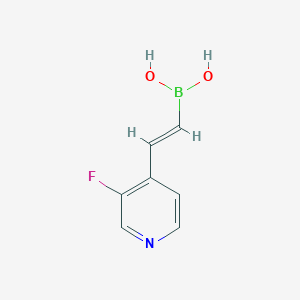
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
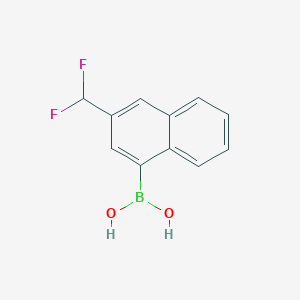
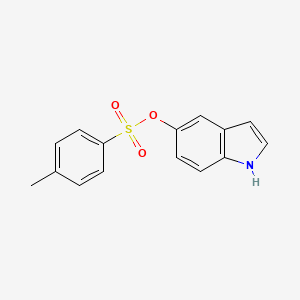

![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
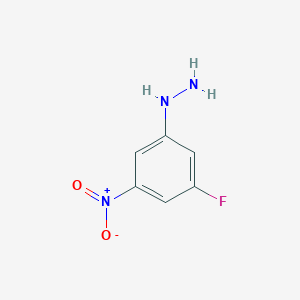
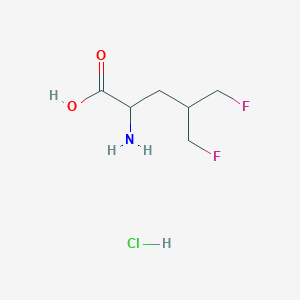
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)
